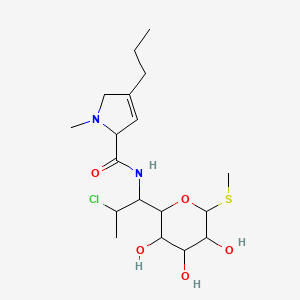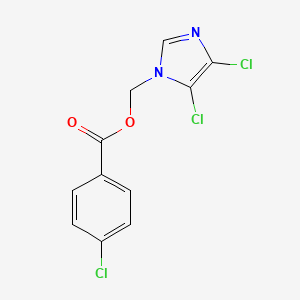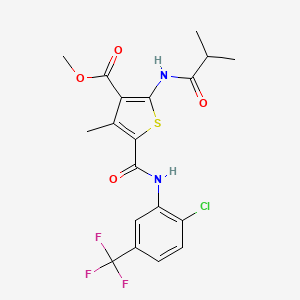
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that combines a thiophene ring with multiple functional groups, including a carbamoyl group, an isobutyramido group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Functional Groups:
Carbamoylation and Amidation: The carbamoyl and isobutyramido groups are introduced via nucleophilic substitution reactions. The carbamoyl group can be added using phosgene or a similar reagent, while the isobutyramido group can be introduced using isobutyryl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Hydrolysis: Carboxylic acids.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.
Medicine
In medicine, this compound or its derivatives might be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of bioactive functional groups.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate would depend on its specific application. Generally, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-amino-4-methylthiophene-3-carboxylate
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-ethylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C19H18ClF3N2O4S |
|---|---|
分子量 |
462.9 g/mol |
IUPAC 名称 |
methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18ClF3N2O4S/c1-8(2)15(26)25-17-13(18(28)29-4)9(3)14(30-17)16(27)24-12-7-10(19(21,22)23)5-6-11(12)20/h5-8H,1-4H3,(H,24,27)(H,25,26) |
InChI 键 |
SSOSAFZNNBIDNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


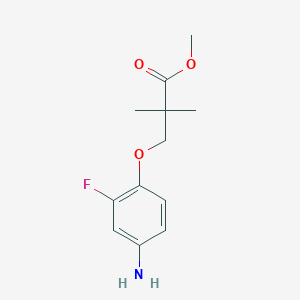
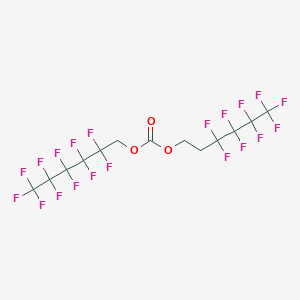
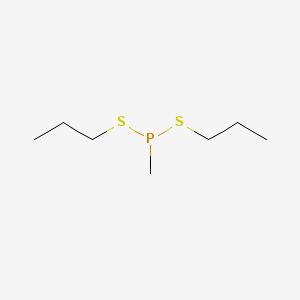
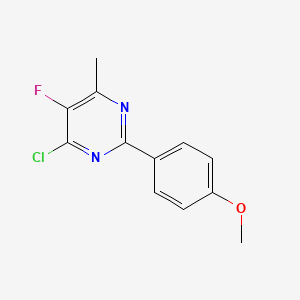
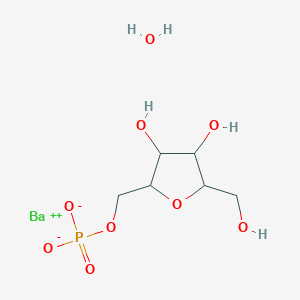
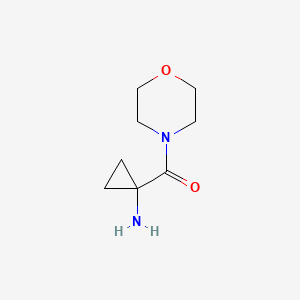
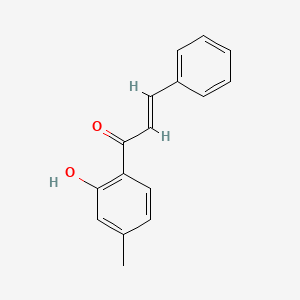
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
